molecular formula C38H68Br2O2 B14074046 1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene

1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene

Cat. No.: B14074046
M. Wt: 716.8 g/mol
InChI Key: CBXVFTMIKZRWSK-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene is an organic compound with the molecular formula C38H68Br2O2 and a molecular weight of 716.75 g/mol It is a derivative of benzene, where two bromine atoms and two hexyldecyloxy groups are substituted at the 1,4 and 2,5 positions, respectively

Preparation Methods

Chemical Reactions Analysis

1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic electronics, the compound’s electronic properties are exploited to facilitate charge transport and light emission. In chemical biology, it may interact with biological macromolecules to modulate their activity or serve as a fluorescent probe for imaging .

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(2-hexyldecyloxy)benzene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Properties

Molecular Formula

C38H68Br2O2

Molecular Weight

716.8 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(2-hexyldecoxy)benzene

InChI

InChI=1S/C38H68Br2O2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-41-37-29-36(40)38(30-35(37)39)42-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-30,33-34H,5-28,31-32H2,1-4H3

InChI Key

CBXVFTMIKZRWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC1=CC(=C(C=C1Br)OCC(CCCCCC)CCCCCCCC)Br

Origin of Product

United States

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